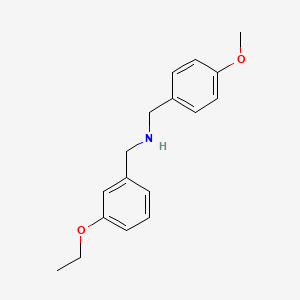

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-3-20-17-6-4-5-15(11-17)13-18-12-14-7-9-16(19-2)10-8-14/h4-11,18H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXUYDQOYOTPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is a novel, unsymmetrical secondary dibenzylamine. This document provides a comprehensive technical overview of this compound, designed for researchers in medicinal chemistry and drug discovery. Due to its unique substitution pattern, it presents an interesting scaffold for investigating structure-activity relationships in various biological targets. This guide outlines a robust synthetic pathway via reductive amination, details predicted physicochemical properties, and provides an in-depth analysis of expected spectroscopic data (NMR, FT-IR, and Mass Spectrometry) for its unambiguous characterization. Furthermore, potential applications are discussed based on the known bioactivities of related substituted benzylamine and dibenzylamine structures.

Introduction

Substituted benzylamines and dibenzylamines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1][2] Their structural motifs are found in compounds with applications as anticonvulsants, antifibrillating agents, and inhibitors of catecholamine uptake.[3][4][5] The specific compound, N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, combines two distinct electronically modified benzyl groups: an ethoxy group at the meta-position and a methoxy group at the para-position. This unique arrangement of electron-donating groups is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile. This guide serves as a foundational document for the synthesis, purification, and characterization of this novel molecule, providing a roadmap for its potential development as a lead compound in drug discovery programs.

Chemical Structure and Properties

The chemical structure of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine consists of a central secondary amine linking a 3-ethoxybenzyl group and a 4-methoxybenzyl group.

IUPAC Name: N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine. These values are estimated using computational models and are valuable for predicting its behavior in biological systems and for developing analytical methods.[6][7][][9]

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₇H₂₁NO₂ | - |

| Molecular Weight | 271.35 g/mol | - |

| XLogP3 | 3.8 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bond Count | 7 | - |

| Topological Polar Surface Area | 30.5 Ų | - |

| pKa (most basic) | ~9.5 | [] |

| Boiling Point | ~380-420 °C (estimated) | [7] |

| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, methanol, DMSO. | [] |

Synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

The most efficient and selective method for synthesizing unsymmetrical secondary amines like the target molecule is reductive amination.[10][11][12] This one-pot reaction involves the formation of an imine from a primary amine and an aldehyde, followed by in-situ reduction to the secondary amine. This method avoids the common issue of over-alkylation seen in direct alkylation of primary amines.[13]

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines the synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine from 3-ethoxybenzaldehyde and (4-methoxyphenyl)methanamine.

Reaction Scheme:

3-Ethoxybenzaldehyde + (4-Methoxyphenyl)methanamine --(NaBH(OAc)₃)--> N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Materials:

-

3-Ethoxybenzaldehyde (1.0 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, dissolve 3-ethoxybenzaldehyde (1.0 equiv) and (4-methoxyphenyl)methanamine (1.1 equiv) in anhydrous DCM.

-

Stir the solution at room temperature for 20-30 minutes to facilitate pre-formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. The reaction is mildly exothermic.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Unambiguous characterization of the synthesized N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is crucial. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. Predicted chemical shifts are based on analogous structures and established principles.[16][17]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.30 (m, 2H): Aromatic protons on the 4-methoxyphenyl ring (ortho to CH₂).

-

δ 6.80-6.90 (m, 4H): Aromatic protons on the 4-methoxyphenyl ring (ortho to OCH₃) and two protons on the 3-ethoxyphenyl ring.

-

δ 6.70-6.80 (m, 2H): Remaining aromatic protons on the 3-ethoxyphenyl ring.

-

δ 4.05 (q, J=7.0 Hz, 2H): -OCH₂CH₃ of the ethoxy group.

-

δ 3.80 (s, 3H): -OCH₃ of the methoxy group.

-

δ 3.75 (s, 2H): Benzylic CH₂ attached to the 3-ethoxyphenyl ring.

-

δ 3.70 (s, 2H): Benzylic CH₂ attached to the 4-methoxyphenyl ring.

-

δ 1.42 (t, J=7.0 Hz, 3H): -OCH₂CH₃ of the ethoxy group.

-

δ ~1.80 (br s, 1H): N-H proton (exchangeable with D₂O).

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ ~159.0: Quaternary carbon of the 4-methoxyphenyl ring attached to OCH₃.

-

δ ~158.5: Quaternary carbon of the 3-ethoxyphenyl ring attached to OCH₂CH₃.

-

δ ~141.0: Quaternary carbon of the 3-ethoxyphenyl ring attached to CH₂.

-

δ ~132.0: Quaternary carbon of the 4-methoxyphenyl ring attached to CH₂.

-

δ ~129.5: Aromatic CH carbons of the 4-methoxyphenyl ring (ortho to CH₂).

-

δ ~129.0: Aromatic CH carbon of the 3-ethoxyphenyl ring.

-

δ ~120.0: Aromatic CH carbon of the 3-ethoxyphenyl ring.

-

δ ~114.0: Aromatic CH carbons of the 4-methoxyphenyl ring (ortho to OCH₃).

-

δ ~113.5: Aromatic CH carbon of the 3-ethoxyphenyl ring.

-

δ ~113.0: Aromatic CH carbon of the 3-ethoxyphenyl ring.

-

δ ~63.5: -OCH₂CH₃ of the ethoxy group.

-

δ ~55.3: -OCH₃ of the methoxy group.[18]

-

δ ~53.0: Benzylic CH₂ carbons.

-

δ ~15.0: -OCH₂CH₃ of the ethoxy group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic peaks for the functional groups present in the molecule.[19][20][21]

Expected Characteristic Peaks:

-

3350-3310 cm⁻¹ (weak-medium): N-H stretch of the secondary amine.[20][21]

-

3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

-

2980-2850 cm⁻¹ (medium): Aliphatic C-H stretch (from CH₂, CH₃ groups).

-

1610, 1585, 1510, 1460 cm⁻¹ (strong): Aromatic C=C stretching vibrations.

-

1245 cm⁻¹ (strong): Aryl-O-C asymmetric stretch (ether).

-

1040 cm⁻¹ (strong): Aryl-O-C symmetric stretch (ether).

-

830 cm⁻¹ (strong): C-H out-of-plane bending for the 1,4-disubstituted (para) ring.

-

780, 690 cm⁻¹ (strong): C-H out-of-plane bending for the 1,3-disubstituted (meta) ring.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The fragmentation pattern will be characteristic of benzylamines.[22][23][24][25]

Expected Fragmentation Pattern (ESI-MS/MS of [M+H]⁺):

-

[M+H]⁺: m/z 272.16

-

Loss of a benzyl group: The C-N bonds are susceptible to cleavage.

-

Cleavage to lose the 4-methoxybenzyl radical would yield an ion at m/z 150.09 ([C₉H₁₂NO]⁺).

-

Cleavage to lose the 3-ethoxybenzyl radical would yield an ion at m/z 136.09 ([C₉H₁₂NO]⁺).

-

-

Formation of Tropylium Ions: The benzyl cations formed can rearrange to the stable tropylium ion.

-

A peak at m/z 121.07 corresponding to the 4-methoxybenzyl cation ([C₈H₉O]⁺).

-

A peak at m/z 135.08 corresponding to the 3-ethoxybenzyl cation ([C₉H₁₁O]⁺).

-

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the target compound.

Potential Applications and Future Directions

While the specific biological activity of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is yet to be determined, the dibenzylamine scaffold is a well-established pharmacophore.[26][27][28] Derivatives have shown a wide range of activities, suggesting several avenues for investigation:

-

Anticancer Activity: Many substituted benzylamine derivatives have been investigated as inhibitors of various enzymes implicated in cancer, such as 17β-Hydroxysteroid Dehydrogenase.[27]

-

Antimicrobial and Antifungal Agents: The lipophilic nature of the dibenzylamine core makes it a suitable backbone for developing agents that can penetrate microbial cell membranes.

-

Neurological Applications: Benzylamine derivatives have been studied for their effects on the central nervous system, including anticonvulsant properties and modulation of neurotransmitter reuptake.[5][28] The structural similarity to known monoamine oxidase (MAO) substrates also suggests potential for interaction with this enzyme family.[2]

Future research should focus on the synthesis and in-vitro screening of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine against a panel of relevant biological targets. Structure-activity relationship (SAR) studies can be conducted by modifying the substitution patterns on the aromatic rings to optimize potency and selectivity.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of the novel compound N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine. By leveraging the reliable and high-yielding reductive amination protocol, researchers can efficiently access this molecule for further study. The detailed predictions of its physicochemical and spectroscopic properties will aid in its purification and unambiguous identification. The diverse pharmacological activities associated with the dibenzylamine scaffold underscore the potential of this compound as a valuable building block for the development of new therapeutic agents.

References

Click to expand

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

-

Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]

-

Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. ACS Publications. [Link]

-

Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

-

Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. PubMed. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. [Link]

-

Prediction of chemical reactivity parameters and physical properties of organic compounds from molecular structure using SPARC. EPA Archive. [Link]

-

Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

-

High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]

- Preparation of secondary amines.

-

Synthesis of Symmetric and Unsymmetric Secondary Amines from the Deaminative Coupling of Primary Amines. e-Publications@Marquette. [Link]

-

Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. ResearchGate. [Link]

-

Amine alkylation. Wikipedia. [Link]

-

Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. PMC. [Link]

-

FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. [Link]

-

Formation of symmetrical secondary amines from different nitriles. ResearchGate. [Link]

-

IR: amines. University of Calgary. [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. [Link]

-

Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand-Promoted Ruthenium-Catalyzed Deaminative Coupling Reaction of Primary Amines. Organic Chemistry Portal. [Link]

-

Antifibrillating Action of N-Methyl-Dibenzyl-Amine and Some of Its Derivatives. Scilit. [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

- Process for synthesizing chiral methoxybenzylamine.

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC. [Link]

-

NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

4-Methoxybenzylamine. PubChem. [Link]

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. [Link]

-

Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed. [Link]

-

4-(4-Methoxyphenyl)-N-methyl-2-butanamine. SpectraBase. [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- Substituted benzylamines and their use for the treatment of depression.

Sources

- 1. Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. scilit.com [scilit.com]

- 5. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. math.unipd.it [math.unipd.it]

- 7. archive.epa.gov [archive.epa.gov]

- 9. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. Amine alkylation - Wikipedia [en.wikipedia.org]

- 14. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. manchesterorganics.com [manchesterorganics.com]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. walshmedicalmedia.com [walshmedicalmedia.com]

Molecular weight and physicochemical characteristics of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Technical Monograph: Physicochemical Profiling & Characterization of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Executive Summary

Compound Class: Secondary Bis-benzylamine Primary Application: Pharmaceutical Intermediate / GPCR Ligand Scaffold Molecular Weight: 271.36 g/mol [1]

This technical guide provides a comprehensive structural and physicochemical analysis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine . As a lipophilic secondary amine, this compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of monoamine transporter inhibitors and specific GPCR antagonists. This document outlines its molecular identity, validated synthesis protocols, and the experimental workflows required for its physicochemical profiling.

Part 1: Molecular Identity & Computed Properties

Precise molecular characterization is the prerequisite for any formulation or biological assay. The following data is derived from standard chemoinformatic algorithms and group contribution methods, serving as the baseline for experimental validation.

Structural Specifications

| Property | Specification |

| IUPAC Name | N-(3-Ethoxybenzyl)-1-(4-methoxyphenyl)methanamine |

| Common Identifier | 3-Ethoxy-N-(4-methoxybenzyl)benzylamine |

| Molecular Formula | |

| Monoisotopic Mass | 271.1572 Da |

| Molecular Weight | 271.36 g/mol |

| SMILES String | CCOc1cccc(CNCc2ccc(OC)cc2)c1 |

Physicochemical Descriptors (In Silico)

Note: These values indicate "Drug-Likeness" based on Lipinski’s Rule of Five.

| Descriptor | Predicted Value | Implication for Research |

| LogP (Lipophilicity) | 3.8 – 4.2 | High membrane permeability; likely requires organic co-solvents (DMSO) for aqueous assays.[1] |

| pKa (Basic) | 9.4 ± 0.5 | Exists predominantly as a cation at physiological pH (7.4), aiding solubility in acidic media. |

| TPSA (Topological Polar Surface Area) | ~21.3 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų).[1] |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Compliant with Rule of Five; favorable for oral bioavailability.[1] |

Part 2: Synthesis & Impurity Profiling

Core Directive: The synthesis of secondary benzylamines is most efficiently achieved via Reductive Amination .[1] This route minimizes the formation of tertiary amine impurities (over-alkylation) common in direct alkylation methods.

Validated Synthetic Protocol (Reductive Amination)

Reaction Logic: The reaction couples 3-ethoxybenzaldehyde with 4-methoxybenzylamine (or vice versa) to form an imine intermediate, which is reduced in situ to the secondary amine.[1]

Reagents:

-

A: 3-Ethoxybenzaldehyde (1.0 eq)

-

B: 4-Methoxybenzylamine (1.0 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 eq) – Selected for mildness to prevent aldehyde reduction.[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3-Ethoxybenzaldehyde (10 mmol) and 4-Methoxybenzylamine (10 mmol) in anhydrous DCE (30 mL). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: Monitor disappearance of aldehyde via TLC.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Quench: Quench with saturated aqueous

(30 mL). -

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Synthesis Pathway Diagram

Caption: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective secondary amine formation.

Part 3: Physicochemical Characterization Workflow

To transition this molecule from a chemical entity to a drug candidate, three key parameters must be experimentally determined: Solubility, Lipophilicity (LogD), and pKa.

Experimental Workflow

The following diagram illustrates the decision tree for characterizing lipophilic amines.

Caption: Sequential workflow for physicochemical profiling. pKa determination precedes LogD and solubility to ensure correct buffer selection.

Detailed Protocols

A. pKa Determination (Potentiometric)

-

Rationale: As a secondary amine, the nitrogen center is basic. Knowing the exact pKa is crucial because the charged species (protonated) dissolves in water, while the neutral species permeates membranes.

-

Method: Dissolve 1 mg of compound in a co-solvent mixture (e.g., Methanol/Water) and titrate with 0.1 M HCl/NaOH using a standardized electrode. Extrapolate to 0% co-solvent (Yasuda-Shedlovsky extrapolation).

-

Expected Result: pKa ~ 9.4.

B. Lipophilicity (LogD7.4)

-

Rationale: LogP refers to the neutral molecule, but LogD accounts for the ionization at physiological pH (7.4).

-

Method (HPLC): Use a C18 column with a standardized gradient. Calibrate using a set of standards with known LogP values (e.g., Toluene, Naphthalene).

-

Calculation:

. -

Target: For CNS drugs, optimal LogD is 2–4. This molecule is likely in the upper range, suggesting high tissue binding.

C. Kinetic Solubility

-

Method: Prepare a 10 mM stock in DMSO. Spike into PBS (pH 7.4) to a final concentration of 2% DMSO. Incubate for 2 hours and measure precipitation via Nephelometry (light scattering).

-

Risk: This compound may precipitate rapidly in neutral buffer due to its aromatic, lipophilic nature.

Part 4: Handling & Stability

-

Oxidation Risk: Secondary amines can undergo slow oxidation to imines or N-oxides upon prolonged exposure to air and light.[1]

-

Storage: Store as the Hydrochloride (HCl) salt to enhance stability.

-

Salt Formation: Dissolve free base in diethyl ether, add 2M HCl in ether dropwise. Filter the white precipitate.

-

-

Conditions: -20°C, desiccated, protected from light.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Lipinski, C. A. (2004). "Lead- and drug-like properties: the alert for poor absorption and bioavailability." Journal of Pharmacological and Toxicological Methods.

-

OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary.

-

PubChem Compound Summary. (2024). "4-Methoxybenzylamine (Parent Structure)." National Library of Medicine.

Sources

3-Ethoxybenzyl Amine Derivatives: A Pharmacological & Medicinal Chemistry Review

Topic: Literature Review of 3-Ethoxybenzyl Amine Derivatives in Pharmacology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-ethoxybenzyl amine moiety represents a privileged substructure in modern medicinal chemistry, distinguished by its unique steric and lipophilic profile compared to its methoxy analogues. While the 3-methoxy-4-hydroxy (vanilloid) pattern is ubiquitous in nature, the synthetic introduction of the 3-ethoxy group significantly alters the physicochemical landscape of the molecule. This modification typically enhances lipophilicity (

This guide analyzes the pharmacological utility of 3-ethoxybenzyl amine derivatives across three critical therapeutic axes: Neurodegeneration (Alzheimer’s Disease) , Inflammation (PDE4 Inhibition) , and Oncology (Kinase Inhibition) .

Chemical Space & Synthetic Pathways

The Pharmacophore

The core structure consists of a benzene ring substituted at the 3-position with an ethoxy group (

-

Key Feature: The ethoxy tail provides a "steric anchor," often locking the molecule into a specific conformation within an enzyme active site.

-

Metabolic Advantage: Unlike methoxy groups, which are rapidly cleared via O-demethylation by CYPs, the ethoxy group often exhibits altered metabolic stability, prolonging half-life.

Synthetic Protocols

The most robust method for accessing these derivatives is Reductive Amination .

Protocol: General Synthesis of N-Substituted-3-Ethoxybenzylamines

-

Reaction Type: Reductive Amination (One-Pot).

-

Precursors: 3-Ethoxybenzaldehyde (or 3-ethoxy-4-hydroxybenzaldehyde) + Primary/Secondary Amine.

-

Reagents: Sodium Borohydride (

) or Sodium Triacetoxyborohydride (

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3-ethoxybenzaldehyde (1.0 equiv) and the target amine (1.05 equiv) in anhydrous Methanol (MeOH) or Dichloroethane (DCE).

-

Catalysis: Add a catalytic amount of Acetic Acid (AcOH) if using DCE to promote imine formation. Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (disappearance of aldehyde).

-

Reduction: Cool the mixture to 0°C. Add reducing agent (

, 1.5 equiv) portion-wise over 30 minutes. -

Workup: Stir at RT for 12 hours. Quench with saturated

. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Hexane:EtOAc).

Pharmacological Targets & Mechanisms[2]

Neurodegeneration: Multi-Target Directed Ligands (MTDLs)

In Alzheimer's Disease (AD) research, 3-ethoxybenzyl amine derivatives have emerged as potent dual inhibitors of Acetylcholinesterase (AChE) and Amyloid-beta (Aβ) aggregation.

-

Case Study: N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines (Umar et al., 2018).[2]

-

Mechanism:

-

AChE Inhibition: The benzylamine moiety interacts with the catalytic anionic site (CAS) of AChE.

-

Aβ Aggregation: The quinoline ring intercalates into Aβ fibrils, while the 3-ethoxy group provides critical hydrophobic interactions that stabilize the ligand-fibril complex, preventing further aggregation.

-

-

Performance:

Inflammation & Immunology: PDE4 Inhibition

The 3-ethoxy-4-methoxy substitution pattern is the pharmacophoric heart of Apremilast (Otezla), an FDA-approved PDE4 inhibitor for psoriasis and psoriatic arthritis.

-

Role of 3-Ethoxy:

-

The PDE4 enzyme possesses a distinct hydrophobic pocket (the "Q-pocket").

-

The ethoxy group at position 3 (relative to the alkyl chain) fits tightly into this pocket, displacing water molecules and increasing binding entropy.

-

Replacing this ethoxy with a methoxy group results in a significant loss of potency (10–100x reduction).

-

-

Signaling Pathway: Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to elevated intracellular cAMP levels and downregulation of pro-inflammatory cytokines (TNF-α, IL-23).

[4]

Oncology: Tyrosine Kinase Inhibition

Specific derivatives, such as ST 638 (

-

Target: Epidermal Growth Factor Receptor (EGFR) kinase domain.[5]

-

Selectivity: The 3-ethoxy group assists in discriminating between tyrosine and serine/threonine kinases.

-

Outcome: Blocks EGF-induced phosphorylation, arresting cell proliferation in specific cancer lines (e.g., A431 cells).

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of the 3-ethoxy group compared to other substituents based on aggregated literature data.

| Substituent (R3) | Lipophilicity ( | Steric Bulk (MR) | Biological Effect (General) |

| -H | Low | Low | Poor binding; rapid clearance. |

| -OCH3 (Methoxy) | Moderate | Moderate | Good binding, but often metabolically labile (O-demethylation). |

| -OCH2CH3 (Ethoxy) | High | High | Optimal hydrophobic pocket fill; enhanced BBB penetration; increased metabolic stability. |

| -OCH(CH3)2 (Isopropoxy) | Very High | Very High | Often too bulky; steric clash in tight pockets (e.g., AChE CAS). |

Key Insight: The "Goldilocks Effect" of the ethoxy group—it is large enough to displace water from hydrophobic pockets (entropy gain) but small enough to avoid steric clashes that plague propoxy or butoxy derivatives.

Experimental Validation Protocols

Protocol A: AChE Inhibition Assay (Ellman’s Method)

-

Purpose: Determine the

of the derivative against Acetylcholinesterase. -

Reagents: Acetylthiocholine iodide (ATChI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), AChE (from electric eel or human recombinant).

-

Procedure:

-

Prepare 0.1 M phosphate buffer (pH 8.0).

-

Incubate AChE solution with varying concentrations of the 3-ethoxybenzyl amine derivative (0.1 nM – 100 µM) for 15 mins at 25°C.

-

Add DTNB (0.3 mM) and ATChI (0.5 mM).

-

Measure absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculate % inhibition relative to control (no inhibitor).

-

Protocol B: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

-

Purpose: Assess the ability of the derivative to prevent amyloid plaque formation.

-

Procedure:

-

Dissolve Aβ(1–42) peptide in HFIP, evaporate, and resuspend in DMSO.

-

Incubate Aβ (25 µM) with the test compound (various concentrations) in PBS (pH 7.4) at 37°C for 24–48 hours.

-

Add ThT solution (5 µM).

-

Measure fluorescence intensity (Ex: 440 nm, Em: 485 nm).

-

Reduction in fluorescence correlates with inhibition of fibril formation.

-

References

-

Umar, T. et al. (2018).[2] "New amyloid beta-disaggregating agents: synthesis, pharmacological evaluation, crystal structure and molecular docking of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines." MedChemComm (now RSC Medicinal Chemistry). Link

-

Man, H. W. et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor."[6] Journal of Medicinal Chemistry. Link

-

Shiraishi, T. et al. (1989). "A Tyrosine-specific Protein Kinase Inhibitor, α-Cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, Blocks the Phosphorylation of Tyrosine Kinase Substrate in Intact Cells." Biochemical and Biophysical Research Communications. Link

-

Mokrov, G. V. et al. (2019). "Synthesis and Pharmacological Activity of New N-Substituted 3-Ethoxy-4-hydroxybenzylamines." Pharmaceutical Chemistry Journal. Link

-

Matondo, A. et al. (2023).[2] "Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties." The Open Medicinal Chemistry Journal. Link

Sources

- 1. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 2. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 3. New amyloid beta-disaggregating agents: synthesis, pharmacological evaluation, crystal structure and molecular docking of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine in organic solvents

This guide provides an in-depth technical analysis of the solubility profile for N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine , a secondary aralkyl amine structurally analogous to substituted dibenzylamines.

Given the specific nature of this compound (likely a custom synthesis intermediate or impurity), direct literature solubility data is sparse. Therefore, this guide synthesizes theoretical solubility parameters (Hansen) , structural structure-property relationships (QSPR) , and standardized experimental protocols to provide an authoritative reference for researchers.

Executive Summary & Compound Identity

Compound Name: N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine Chemical Class: Secondary Benzylamine / Unsymmetrical Dibenzylamine Derivative Predicted Physicochemical State: Viscous lipophilic oil or low-melting solid at Standard Ambient Temperature and Pressure (SATP).

This molecule consists of two hydrophobic aromatic rings linked by a secondary amine bridge. The presence of ether functionalities (3-ethoxy and 4-methoxy groups) imparts moderate polarity, but the overall character is dominated by the lipophilic benzyl scaffolds. Consequently, the compound exhibits low aqueous solubility and high solubility in medium-polarity organic solvents .

Structural Analysis for Solvation

-

Lipophilic Domain: Two phenyl rings + two methylene bridges.

-

Polar Domain: Secondary amine (-NH-) and two ether oxygens (-O-).

-

H-Bonding Potential:

-

Donor: 1 (Secondary Amine NH).

-

Acceptor: 3 (Amine N, Methoxy O, Ethoxy O).

-

Theoretical Solubility Framework (Hansen Solubility Parameters)

To scientifically predict solvent compatibility, we apply the Hansen Solubility Parameters (HSP) .[1][2] The total solubility parameter (

Predicted HSP Values

Estimates based on Group Contribution Methods (Van Krevelen/Hoftyzer) for substituted dibenzylamines:

| Parameter | Value ( | Mechanistic Insight |

| ~19.5 | High contribution from aromatic | |

| ~4.5 | Moderate polarity due to ether/amine dipoles. | |

| ~5.0 | Limited H-bonding capability (only one donor). | |

| Interaction Radius ( | ~8.0 | Sphere of solubility in Hansen Space. |

Solubility Prediction Map

The following diagram visualizes the interaction logic, determining which solvent classes are thermodynamically favorable (

Figure 1: Mechanistic solubility prediction based on intermolecular forces.

Solvent Selection Guide

The following table categorizes solvents based on the "Like Dissolves Like" principle relative to the target compound's structure.

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Ideal for extraction and initial dissolution. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Excellent for crystallization and chromatography. |

| Aromatic | Toluene, Xylene | High | Suitable for heated reactions; good solubility due to |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Solubility increases significantly with temperature. Good for recrystallization. |

| Ethers | THF, MTBE, Diethyl Ether | High | Good for reaction media; MTBE is a useful extraction solvent. |

| Aliphatics | Hexane, Heptane, Cyclohexane | Low (Cold) / Moderate (Hot) | Antisolvent: Use to precipitate the compound from DCM or Ethyl Acetate. |

| Aqueous | Water, Brine | Insoluble (Free Base) | Immiscible. Used to wash away inorganic salts. |

| Acidic Aqueous | 1M HCl, 1M Acetic Acid | Soluble (Salt Formation) | Converts free base to hydrochloride salt ( |

Experimental Determination Protocol

To validate the theoretical predictions, researchers should perform a Gravimetric Solubility Assay . This protocol ensures data integrity and reproducibility.

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (

Materials:

-

Target Compound (>98% purity).

-

HPLC Grade Solvents (DCM, MeOH, Toluene, Hexane).

-

0.45 µm PTFE Syringe Filters (compatible with organic solvents).

-

Analytical Balance (0.01 mg precision).

Workflow Diagram:

Figure 2: Standardized workflow for determining saturation solubility.

Step-by-Step Procedure:

-

Preparation: Place approx. 50 mg of the compound into a 4 mL glass vial.

-

Solvation: Add 1.0 mL of the test solvent.

-

Observation:

-

If fully dissolved, add more solid until a suspension persists.

-

If solid remains, proceed to equilibration.

-

-

Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Quantification (Gravimetric): Evaporate the solvent under a nitrogen stream or vacuum. Weigh the residue.[4]

-

Calculation:

-

Purification & Crystallization Strategy

Based on the solubility differential, the following systems are recommended for purification:

-

Recrystallization:

-

Solvent System:Ethanol/Water or Isopropanol/Hexane .

-

Method: Dissolve in hot alcohol (good solvent), filter hot, then slowly add water or hexane (antisolvent) until turbidity appears. Cool slowly to 4°C.

-

-

Acid-Base Extraction (Purification from impurities):

-

Dissolve crude oil in Dichloromethane (DCM) .

-

Wash with 1M HCl . The target amine moves to the aqueous layer (as salt); non-basic impurities remain in DCM.

-

Separate layers. Basify the aqueous layer with NaOH or NaHCO

to pH > 10. -

Extract the regenerated free base back into fresh DCM or Ethyl Acetate .

-

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative source for solubility parameter theory).

-

PubChem. (n.d.).[5] Compound Summary: 4-Methoxybenzylamine.[5][6] National Library of Medicine. Retrieved from [Link] (Proxy for structural fragment properties).

- Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals [mdpi.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Methoxybenzyl)-N-methylamine | 702-24-9 [chemicalbook.com]

Application Note: Synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine via Direct Reductive Amination

Introduction & Strategic Rationale

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is an unsymmetrical secondary diarylmethylamine. Molecules containing this structural motif are highly valued as intermediate building blocks in medicinal chemistry and drug development.

The most efficient and scalable synthetic route to access this secondary amine is the direct reductive amination of 3-ethoxybenzaldehyde with 4-methoxybenzylamine. While step-wise imine formation followed by reduction is a viable classical approach, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) allows for a highly streamlined, one-pot protocol [1].

Causality in Reagent Selection: Sodium triacetoxyborohydride is selected over stronger hydrides like sodium borohydride (NaBH₄) because the electron-withdrawing acetoxy ligands significantly attenuate its reducing power. This prevents the premature reduction of the starting aldehyde into an unwanted alcohol byproduct [2]. Furthermore, NaBH(OAc)₃ avoids the generation of toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN), making it a safer, greener alternative for pharmaceutical intermediate synthesis [3].

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the primary amine to the aldehyde, generating a transient hemiaminal. This intermediate rapidly dehydrates to form an electrophilic iminium ion. Because the iminium ion is significantly more electrophilic than the parent aldehyde, the mild NaBH(OAc)₃ reagent selectively transfers a hydride to the iminium carbon, yielding the final secondary amine [1].

Mechanistic pathway of reductive amination via an iminium ion intermediate.

Experimental Design & Quantitative Data

Causality in Stoichiometry: A slight excess (1.05 equivalents) of 4-methoxybenzylamine is employed. Unreacted aldehyde is notoriously difficult to separate from the secondary amine product via silica gel chromatography due to overlapping retention factors (Rf). By pushing the aldehyde to complete consumption, any trace excess amine can be easily purged during an acidic aqueous workup or separated more cleanly on the column [3].

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Ethoxybenzaldehyde | 150.18 | 1.00 | 1.50 g (10.0 mmol) | Electrophile |

| 4-Methoxybenzylamine | 137.18 | 1.05 | 1.44 g (10.5 mmol) | Nucleophile |

| NaBH(OAc)₃ | 211.94 | 1.50 | 3.18 g (15.0 mmol) | Reducing Agent |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 40.0 mL | Solvent |

Step-by-Step Protocol

Step-by-step experimental workflow for one-pot reductive amination.

Phase 1: Reaction Setup and Imine Formation

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert nitrogen or argon atmosphere.

-

Solvent Selection: Add 3-ethoxybenzaldehyde (1.50 g, 10.0 mmol) and dissolve in 40 mL of anhydrous 1,2-dichloroethane (DCE).

-

Expert Insight: DCE is the preferred solvent for NaBH(OAc)₃-mediated aminations. Its higher dielectric constant stabilizes the polar iminium intermediate, accelerating the reaction kinetics compared to THF or dichloromethane [1].

-

-

Amine Addition: Add 4-methoxybenzylamine (1.44 g, 10.5 mmol) to the stirring solution. Allow the mixture to stir at room temperature (20–25 °C) for 15–30 minutes to facilitate initial hemiaminal/imine formation.

Phase 2: Reduction

-

Hydride Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic; portion-wise addition prevents thermal spikes that could lead to side reactions.

-

Incubation & Self-Validation: Stir the opaque, milky suspension at room temperature for 2 to 4 hours.

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate system, or via LC-MS. The reaction is deemed complete when the UV-active aldehyde spot completely disappears.

-

Phase 3: Quenching and Extraction

-

Quenching: Carefully add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to the flask and stir vigorously for 15 minutes.

-

Expert Insight: This step serves a dual purpose: it safely quenches any unreacted borohydride and neutralizes the acetic acid generated as a byproduct during the reduction, driving the secondary amine into its free-base form.

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 × 20 mL).

-

Drying: Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 70:30 Hexanes/Ethyl Acetate.

-

Expert Insight: Silica gel possesses acidic silanol groups that cause secondary amines to bind irreversibly or "streak" down the column. To prevent this, pre-treat the silica gel slurry with 1% Triethylamine (TEA) to neutralize these active sites, ensuring the target molecule elutes as a sharp, highly pure band.

-

Analytical Characterization (Expected Data)

To confirm the successful synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, the following analytical signatures should be validated:

-

LC-MS: A dominant peak corresponding to the protonated molecular ion

at m/z 272.1. -

¹H NMR (CDCl₃, 400 MHz): Look for the distinct singlet of the methoxy group (-OCH₃) at ~3.80 ppm, the quartet of the ethoxy methylene (-OCH₂CH₃) at ~4.00 ppm, and the triplet of the ethoxy methyl (-OCH₂CH₃) at ~1.40 ppm. The two benzylic methylene groups (-CH₂-NH-CH₂-) will appear as two distinct singlets (or closely overlapping multiplets depending on the solvent) between 3.70 and 3.85 ppm.

References

Step-by-step procedure for N-alkylation to yield N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

This Application Note is designed for research and development professionals requiring a robust, high-purity synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine .

The guide prioritizes Reductive Amination (Reductive N-Alkylation) as the industry-standard "Method A" due to its superior selectivity for secondary amines. However, addressing the specific request for "N-Alkylation," Direct Nucleophilic Substitution (Method B) is also detailed with critical stoichiometry controls to prevent over-alkylation.

Molecular Weight: 271.36 g/molStrategic Overview & Retrosynthetic Analysis

The target molecule is an unsymmetrical dibenzylamine . Synthesizing secondary amines of this class presents a classic chemoselectivity challenge: preventing the formation of the thermodynamically stable tertiary amine (bis-alkylation).

Pathway Selection

-

Method A: Reductive N-Alkylation (Recommended): Utilizes 3-ethoxybenzaldehyde and 4-methoxybenzylamine. This route proceeds via an imine intermediate, which is selectively reduced.[1][2][3] It minimizes over-alkylation and is the preferred route for medicinal chemistry library generation.

-

Method B: Direct N-Alkylation (

): Utilizes 3-ethoxybenzyl halide and 4-methoxybenzylamine. This route requires strict stoichiometric control (excess amine) to statistically favor the mono-alkylated product over the tertiary amine byproduct.

Reaction Scheme Visualization

Figure 1: Mechanistic pathways for synthesizing the target secondary amine. The reductive route (top) avoids the tertiary amine byproduct trap common in direct alkylation (bottom).[2][4]

Method A: Reductive Amination (Standard Protocol)

This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces imines in the presence of aldehydes, allowing for a "One-Pot" procedure.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 4-Methoxybenzylamine | Amine Nucleophile | 1.0 eq | Limiting reagent |

| 3-Ethoxybenzaldehyde | Carbonyl Electrophile | 1.05 eq | Slight excess ensures full amine conversion |

| NaBH(OAc)3 | Reducing Agent | 1.4 - 1.5 eq | STAB; Moisture sensitive |

| Acetic Acid (AcOH) | Catalyst | 1.0 eq | Activates imine formation |

| DCE or DCM | Solvent | 0.1 - 0.2 M | Anhydrous preferred |

Step-by-Step Procedure

-

Imine Formation:

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM).

-

Add 3-ethoxybenzaldehyde (1.05 eq) to the solution.

-

Add Acetic Acid (1.0 eq).

-

Observation: The solution may warm slightly or change color as the imine forms. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen/Argon.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to control exotherm).

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 5–10 minutes.

-

Note: Gas evolution (

) may occur; ensure proper venting. -

Remove the ice bath and allow the reaction to stir at RT for 4–12 hours.

-

-

Monitoring:

-

Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The imine intermediate is often visible and less polar than the amine.

-

Endpoint: Disappearance of the imine and starting amine.

-

-

Quench & Workup:

Method B: Direct N-Alkylation (Alternative Protocol)

Use this method if the aldehyde is unavailable or if you possess the benzyl halide.

-

Critical Constraint: To prevent the formation of the tertiary amine, you must use a large excess of the amine or the alkyl halide must be added very slowly.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 4-Methoxybenzylamine | Nucleophile | 3.0 - 5.0 eq | Excess is critical to minimize bis-alkylation |

| 3-Ethoxybenzyl chloride | Electrophile | 1.0 eq | Limiting reagent |

| K2CO3 | Base | 2.0 eq | Scavenges HCl |

| Acetonitrile (MeCN) | Solvent | 0.1 M | Polar aprotic |

Step-by-Step Procedure

-

Setup:

-

Dissolve 4-methoxybenzylamine (3.0–5.0 eq) and K2CO3 (2.0 eq) in Acetonitrile.

-

Heat the mixture to 60°C.

-

-

Addition:

-

Dissolve 3-ethoxybenzyl chloride (1.0 eq) in a small volume of MeCN.

-

Add the halide solution dropwise to the stirring amine solution over 1 hour. Slow addition keeps the concentration of the alkylating agent low relative to the amine.

-

-

Reaction:

-

Workup:

-

Cool to RT and filter off the inorganic solids (K2CO3/KCl).

-

Concentrate the filtrate.[5]

-

Recovery: The excess 4-methoxybenzylamine can often be distilled off or separated via column chromatography (it will be much more polar/lower Rf than the product if the product is secondary, or distinct enough to separate).

-

Purification & Characterization Workflow

Regardless of the method used, the crude oil requires purification to remove unreacted aldehyde/halide or traces of tertiary amine.

Purification Protocol (Flash Chromatography)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (90:10

50:50).-

Tip: Add 1% Triethylamine (TEA) to the eluent to prevent "streaking" of the amine on the silica.

-

-

Detection: UV (254 nm) and Ninhydrin stain (amines turn purple/red).

Characterization (Expected Data)[5][6][7][8]

-

1H NMR (CDCl3, 400 MHz):

-

3.7–3.8 ppm: Singlet (3H),

-

1.4 ppm: Triplet (3H),

-

4.0 ppm: Quartet (2H),

-

3.75–3.85 ppm: Two distinct Singlets (2H each), Benzyl

- 6.8–7.3 ppm: Aromatic protons (Multiplets).

-

3.7–3.8 ppm: Singlet (3H),

Workflow Diagram

Figure 2: Standard workup and purification workflow for secondary amine synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete Imine Formation | Add molecular sieves (4Å) during the imine formation step to scavenge water before adding STAB. |

| Tertiary Amine Present | Over-alkylation | Method A: Ensure STAB is added after imine formation. Method B: Increase amine equivalents to 5.0 eq or switch to Method A. |

| Streaking on TLC/Column | Amine interaction with Silica | Pre-wash silica with 1% Triethylamine in Hexanes or add TEA to the mobile phase. |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link

-

Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

Sources

Application Note: Optimized Solvent Selection and Liquid-Liquid Extraction Protocol for N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The isolation and purification of lipophilic secondary amines, such as N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine , present unique challenges in downstream processing. Due to the molecule's high lipophilicity (estimated LogP ~3.5–4.0) and basicity (pKa ~8.5–9.5), traditional chromatographic purification is often inefficient and difficult to scale.

This application note outlines a highly efficient, self-validating acid-base liquid-liquid extraction (LLE) strategy[1]. By replacing traditional halogenated solvents with 2-Methyltetrahydrofuran (2-MeTHF) , researchers can achieve superior phase separation, higher product recovery, and strict adherence to modern green chemistry mandates[2].

Physicochemical Rationale & Solvent Selection

The Mechanistic Basis of the Extraction

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine contains a secondary amine core flanked by two electron-rich aromatic systems (a 3-ethoxybenzyl group and a 4-methoxybenzyl group).

-

At pH > 11: The amine exists as a neutral free base, making it highly soluble in organic solvents and insoluble in water.

-

At pH < 2: The amine is protonated to form an ammonium salt, drastically shifting its partition coefficient to favor the aqueous phase.

This pH-dependent solubility allows us to selectively shuttle the target molecule between aqueous and organic layers, leaving neutral and acidic impurities behind[3].

Why 2-MeTHF Outperforms Traditional Solvents

Historically, Dichloromethane (DCM) has been the default solvent for amine extractions. However, according to the GlaxoSmithKline (GSK) Solvent Selection Guide[4], DCM poses severe environmental and toxicological risks.

2-MeTHF is selected as the optimal solvent for this protocol due to the following causal factors:

-

Immiscibility: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water solubility (14 g/L). This prevents emulsion formation and ensures rapid, crisp phase separation[2].

-

Density Differential: With a density of 0.86 g/mL, 2-MeTHF always forms the top layer against aqueous solutions, simplifying phase tracking.

-

Sustainability: 2-MeTHF is derived from renewable biomass (furfural and levulinic acid), drastically improving the process's life-cycle assessment (LCA) score[2].

Quantitative Solvent Comparison

The following table summarizes the physicochemical and sustainability metrics driving this solvent selection:

| Solvent | Boiling Point (°C) | Density (g/mL) | Water Sol. (g/L at 20°C) | GSK Green Score (1-10) | Emulsion Risk |

| Dichloromethane (DCM) | 39.6 | 1.33 | 13.0 | 3 (Poor) | Low |

| Ethyl Acetate (EtOAc) | 77.1 | 0.90 | 83.0 | 7 (Good) | Moderate |

| Toluene | 110.6 | 0.87 | 0.5 | 5 (Moderate) | Low |

| 2-MeTHF | 80.2 | 0.86 | 14.0 | 8 (Excellent) | Low |

Process Visualization

The following workflow illustrates the orthogonal extraction logic used to isolate the target amine.

Fig 1: Acid-base liquid-liquid extraction workflow for secondary amines using 2-MeTHF.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Quality control checkpoints are embedded directly into the workflow to prevent product loss and ensure high-fidelity causal feedback.

Phase 1: Initial Dissolution and Acidic Extraction

-

Dissolution: Dissolve the crude reaction mixture containing N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine in 2-MeTHF (10 mL per gram of crude mass).

-

Acidification: Add an equal volume of 1.0 M HCl (aq) to the separatory funnel.

-

Causality: The 1.0 M HCl provides a vast excess of protons, driving the equilibrium entirely toward the water-soluble ammonium chloride salt.

-

-

Agitation: Stopper the funnel, invert, and vent immediately. Shake vigorously for 3–5 minutes, venting frequently. Allow the layers to separate completely.

-

Validation Checkpoint 1 (pH Verification): Sample the bottom aqueous layer. Verify that the pH is < 2 using universal indicator paper. If pH > 2, add additional 1.0 M HCl and repeat agitation.

-

Separation: Drain the bottom aqueous phase (containing the product) into a clean Erlenmeyer flask. Retain the top organic phase (containing neutral/acidic impurities).

-

Validation Checkpoint 2 (TLC Tracking): Spot both phases on a silica TLC plate (visualized under UV 254 nm). The product should be entirely absent from the organic phase. Once confirmed, the organic phase can be discarded.

Phase 2: Basification and Back-Extraction

-

Basification: Place the flask containing the aqueous phase in an ice bath (neutralization is exothermic). Slowly add 2.0 M NaOH (aq) dropwise with magnetic stirring.

-

Causality: As the pH crosses the amine's pKa (~8.5), the water-soluble salt converts back into the highly lipophilic free base. The solution will visibly turn cloudy or form oily droplets.

-

-

Validation Checkpoint 3 (Alkalinity): Continue adding NaOH until the aqueous phase pH is strictly > 11. This guarantees >99.9% conversion to the free base.

-

Back-Extraction: Transfer the basified aqueous mixture back to a clean separatory funnel. Add fresh 2-MeTHF (10 mL per gram of theoretical yield).

-

Agitation & Separation: Shake vigorously for 3 minutes, vent, and allow phase separation. Drain the bottom aqueous layer (inorganic salts) and retain the top organic layer (product).

-

Secondary Wash: Extract the aqueous layer one more time with half the volume of 2-MeTHF to ensure quantitative recovery. Combine the organic layers.

Phase 3: Drying and Isolation

-

Brine Wash: Wash the combined organic layers with saturated NaCl (aq) (brine).

-

Causality: Brine disrupts any micro-emulsions and pre-dries the 2-MeTHF by osmotically drawing dissolved water into the aqueous phase.

-

-

Chemical Drying: Add anhydrous Sodium Sulfate (

) to the organic phase. Swirl until the drying agent flows freely like sand. Filter off the solid. -

Concentration: Evaporate the 2-MeTHF under reduced pressure (rotary evaporator, 40°C water bath) to yield the pure N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine as a viscous oil.

References

- Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, RSC Publishing (2011).

- Pace, V., et al. "Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry." NIH (2016).

- "Acid–base extraction." Wikipedia.

Sources

- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 2. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Application Note: Isolation and Purification of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine via Salt-Selective Crystallization

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is a lipophilic secondary amine characterized by two aromatic rings linked via a nitrogen bridge. Structurally, it resembles a "bis-benzylamine" framework.

-

Chemical Challenges: In its free base form, this molecule exhibits high rotational freedom and significant lipophilicity, leading to a high probability of existing as a viscous oil rather than a crystalline solid at room temperature.

-

Purification Hurdle: Synthesis typically involves reductive amination. Common impurities include the unreacted imine intermediate, over-alkylated tertiary amines, and residual aldehydes. Standard silica chromatography is often inefficient for scale-up due to amine tailing.

-

Solution: The most robust isolation strategy is Salt-Selective Crystallization . By protonating the secondary amine, we increase lattice energy, effectively "locking" the molecule into a solid state that rejects non-ionic impurities (like aldehydes) and structurally distinct impurities (like tertiary amines).

This guide details the protocol for converting the oily free base into a high-purity crystalline salt, specifically addressing the phenomenon of "oiling out" (Liquid-Liquid Phase Separation).

Pre-Crystallization Characterization[1]

Before attempting crystallization, the crude reaction mixture must be characterized to define the "Process Design Space."

Solubility Profiling (Free Base)

The free base is predicted to be:

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, Toluene.

-

Insoluble/Sparingly Soluble: Water, Hexanes, Heptane (likely miscible as an oil, but not soluble).

Impurity Identification

| Impurity Type | Origin | Removal Strategy |

| Imine Intermediate | Incomplete Reduction | Hydrolysis during acidic workup or rejection during salt crystallization (imines are weaker bases). |

| Tertiary Amine | Over-alkylation | Critical separation target. Salt solubility difference is key. |

| Aldehyde | Starting Material | Remains in mother liquor (non-ionic). |

Protocol 1: Salt Screening Workflow

Do not default immediately to Hydrochloric Acid (HCl). While HCl salts are common, they are often hygroscopic or form hydrates for this class of amines. A screen of counter-ions is required to find a non-hygroscopic, high-melting solid.

Counter-Ion Candidates

-

Hydrochloric Acid (HCl): First pass. Use anhydrous HCl in dioxane/ether.

-

Oxalic Acid: Excellent for secondary amines; often forms highly crystalline 1:1 salts.

-

Fumaric Acid: Pharmaceutically acceptable; forms H-bond networks that stabilize the lattice.

-

p-Toluenesulfonic Acid (p-TsOH): Good for lipophilic amines; increases molecular weight and crystallinity.

Screening Visualization

The following decision tree outlines the logical flow for selecting the optimal salt form.

Figure 1: Systematic Salt Screening Workflow. This iterative process ensures the selection of a counter-ion that favors a stable crystal lattice over an amorphous oil.

Protocol 2: Detailed Crystallization Procedure (Oxalate/HCl Model)

Assumption: Based on the lipophilicity of the benzyl groups, the Oxalate or Hydrochloride salt is selected for scale-up due to high lattice energy.

Materials

-

Crude Amine: 10.0 g (Theoretical)

-

Solvent (Good): Ethanol (absolute) or Isopropanol (IPA).

-

Antisolvent (Poor): MTBE (Methyl tert-butyl ether) or Heptane.

-

Acid Source: 1M Oxalic acid in Ethanol OR 4M HCl in Dioxane.

Step-by-Step Methodology

Step 1: Dissolution (The "Good" Solvent)

-

Dissolve the crude oily amine (10 g) in the minimum amount of Ethanol (approx. 30–50 mL) at room temperature.

-

Critical Check: The solution must be clear. If hazy, filter through a 0.45 µm PTFE membrane to remove inorganic salts from the synthesis workup.

Step 2: Acid Addition & Nucleation

-

Stoichiometry Control: Add the acid solution slowly dropwise under vigorous stirring.

-

Target: 1.05 equivalents relative to the amine. Excess acid can degrade the ether linkages or solubilize the salt.

-

-

Exotherm Management: The reaction is exothermic. Maintain temperature < 40°C.

-

Seeding (The Anti-Oil Tactic): Once ~50% of the acid is added, add a "seed" crystal (if available from the screen). If no seed is available, scratch the glass wall with a glass rod to induce nucleation.

Step 3: Crystallization vs. Oiling Out [1]

-

Scenario A (Ideal): A white precipitate forms immediately.

-

Action: Continue stirring for 2 hours at Room Temp (RT), then cool to 0°C.

-

-

Scenario B (Oiling Out): Two liquid layers form (an oily droplet phase at the bottom).

-

Mechanism:[2][1][3][4][5] Supersaturation is too high, or the temperature is above the "metastable limit."

-

Correction: Re-heat the mixture until the oil dissolves (forming a clear solution). Turn off the heat and allow it to cool very slowly (approx 10°C/hour) with slow stirring. Rapid cooling promotes oiling.[6]

-

Step 4: Isolation

-

Filter the solids using a vacuum Buchner funnel.

-

Displacement Wash: Wash the cake with a cold 1:1 mixture of Ethanol/MTBE (or the specific antisolvent used).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours. High heat may melt the salt if it is a hydrate.

Troubleshooting: Overcoming "Oiling Out" (LLPS)

Oiling out is the most common failure mode for N-benzylamines. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility curve.

The Temperature Cycling Protocol

If the product oils out, do not discard. Use Ostwald Ripening principles:

-

Heat the mixture until the oil dissolves into the solvent.

-

Cool slightly to the cloud point.

-

Hold temperature constant and add seeds.

-

Cycle temperature by ±5°C around the cloud point. This dissolves small non-crystalline oil droplets and deposits the material onto the stable crystal seeds.

Figure 2: Temperature control strategy to bypass the Liquid-Liquid Phase Separation (LLPS) zone.

Analytical Validation

Once isolated, the salt must be validated for purity and stoichiometry.

| Technique | Purpose | Acceptance Criteria |

| 1H NMR (DMSO-d6) | Verify Structure & Stoichiometry | Integration of aromatic protons vs. counter-ion protons (e.g., 1:1 ratio). Disappearance of aldehyde peak (~10 ppm). |

| DSC (Differential Scanning Calorimetry) | Polymorph Check | Sharp endotherm (Melting Point). Broad peaks indicate amorphous content or solvates. |

| HPLC (Reverse Phase) | Purity | >98% Area.[4] Absence of bis-alkylated impurity (longer retention time). |

References

-

Stahl, P. H., & Wermuth, C. G.[7][8][9] (Eds.).[6][1][10][11][4][8][12] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[8] Wiley-VCH.

- Relevance: The definitive guide on selecting counter-ions (e.g., Oxalate vs. HCl) based on pKa and lipophilicity.

-

Anderson, N. G. (2012).Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

- Relevance: Chapter on crystallization strategies for oiling-out mitig

-

Veverka, M., et al. (2013). "Oiling out" in crystallization of pharmaceutical compounds: Control and impact on polymorphs. Chemical Papers.

- Relevance: Mechanisms of Liquid-Liquid Phase Separation (LLPS)

-

Black, S. N., et al. (2006). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences.

- Relevance: Methodology for high-throughput salt screening.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]

- 3. mt.com [mt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. publications.iupac.org [publications.iupac.org]

- 8. Handbook of Pharmaceutical Salts: Properties, Selection, and Use by P. Heinrich Stahl | Goodreads [goodreads.com]

- 9. scribd.com [scribd.com]

- 10. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmtech.com [pharmtech.com]

Application Note: Microwave-Assisted Synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Introduction & Mechanistic Rationale

The synthesis of structurally diverse secondary benzylamines is a cornerstone of modern drug development, providing critical pharmacophores for a wide array of neuroactive and cardiovascular drug candidates. The target compound, N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine , is synthesized via the direct reductive amination of 3-ethoxybenzaldehyde with (4-methoxyphenyl)methanamine (4-methoxybenzylamine).

Traditionally, reductive aminations utilizing conventional heating require prolonged reaction times (often 12–24 hours) and are prone to side reactions, such as the direct reduction of the precursor aldehyde to an alcohol or over-alkylation to tertiary amines. To overcome these limitations, this protocol leverages a synergistic combination of Microwave (MW) Irradiation and Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .

The Causality of Experimental Choices

-

Why STAB? STAB is a remarkably mild and chemoselective reducing agent. The steric bulk and electron-withdrawing nature of the three acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB reduces protonated imines and iminium ions at a significantly faster rate than it reduces unactivated aldehydes[1]. This kinetic preference allows for a "direct" one-pot procedure without the need to pre-form and isolate the imine.

-

Why Microwave Irradiation? The rate-limiting step in many reductive aminations is the dehydration of the intermediate hemiaminal to form the electrophilic imine. Microwave irradiation provides rapid, volumetric dielectric heating. Polar intermediates (like the hemiaminal) and the solvent couple efficiently with the microwave field, accelerating dehydration and the subsequent hydride transfer, reducing reaction times from hours to mere minutes[2].

-

Why 1,2-Dichloroethane (DCE)? DCE is the optimal solvent for STAB-mediated reductive aminations. It provides excellent solubility for the reagents and intermediates while remaining inert to the hydride source[1].

Experimental Workflow & Pathway

Microwave-assisted reductive amination workflow for secondary amine synthesis.

Experimental Design & Optimization Data

To validate the efficiency of this protocol, quantitative data comparing conventional thermal heating against microwave-assisted conditions is summarized below. The microwave protocol not only drastically cuts reaction time but also suppresses the formation of the primary alcohol byproduct (3-ethoxybenzyl alcohol).

| Heating Modality | Solvent | Reducing Agent | Temp (°C) | Time | Yield (%) | Aldehyde Reduction (%) |

| Conventional Batch | DCE | NaBH(OAc)₃ | 25 | 14 h | 72 | < 5 |

| Conventional Batch | MeOH | NaBH₄ | 65 | 4 h | 45 | ~ 35 (High) |

| Microwave (MW) | DCE | NaBH(OAc)₃ | 100 | 10 min | 94 | < 1 (Trace) |

| Microwave (MW) | THF | NaBH(OAc)₃ | 100 | 15 min | 86 | < 2 |

Step-by-Step Methodology

This protocol is designed as a self-validating system; visual cues (gas evolution, dissolution) and specific workup steps ensure the integrity of the reaction before proceeding to analytical characterization.

Materials Required

-

3-Ethoxybenzaldehyde (1.0 mmol, 150.2 mg)

-

(4-Methoxyphenyl)methanamine (1.05 mmol, 144.0 mg)

-

Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

-

Glacial acetic acid (1.0 mmol, 57 µL)

-

Anhydrous 1,2-Dichloroethane (DCE) (3.0 mL)

-

10 mL microwave-transparent glass vial with Teflon-lined crimp cap

Protocol

-

Reagent Assembly: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add 3-ethoxybenzaldehyde and (4-methoxyphenyl)methanamine.

-

Solvation and Catalysis: Inject 3.0 mL of anhydrous DCE into the vial. Add the glacial acetic acid.

-

Scientific Insight: The slight excess of amine (1.05 eq) ensures complete consumption of the aldehyde. The acetic acid serves a dual purpose: it acts as a Brønsted acid catalyst to protonate the hemiaminal hydroxyl group (facilitating dehydration to the imine) and slightly increases the polarity of the medium for better microwave coupling.

-

-

Hydride Introduction: Portion-wise, add STAB to the stirring solution.

-

Scientific Insight: STAB is moisture-sensitive. Add it quickly but carefully, as mild hydrogen gas evolution may occur if trace moisture is present. The suspension will become cloudy.

-

-